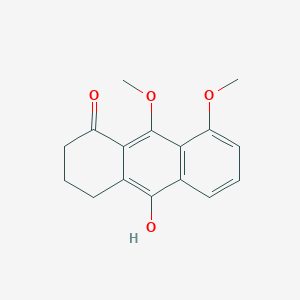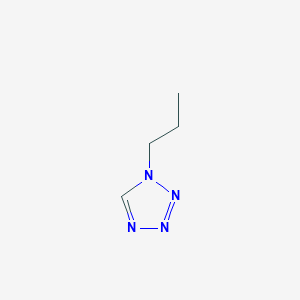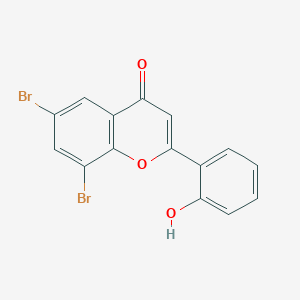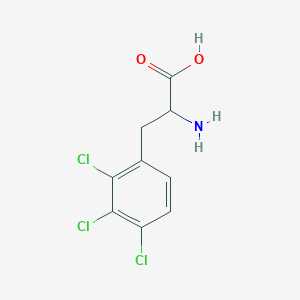
2,3,4-Trichlorophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichlorophenylalanine is an organic compound characterized by the presence of three chlorine atoms attached to a phenylalanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichlorophenylalanine typically involves the chlorination of phenylalanine. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 4 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process. This includes the initial chlorination of phenylalanine followed by purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichlorophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2,3,4-Trichlorophenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
Comparison with Similar Compounds
2,3,4-Trichlorophenol: Shares a similar chlorinated benzene ring structure but lacks the amino acid moiety.
2,4,6-Trichlorophenylalanine: Another chlorinated derivative of phenylalanine with chlorine atoms at different positions.
Uniqueness: 2,3,4-Trichlorophenylalanine is unique due to its specific pattern of chlorination and the presence of the phenylalanine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
110300-02-2 |
|---|---|
Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2-amino-3-(2,3,4-trichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Cl3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) |
InChI Key |
JVOCLYNYJYFBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)

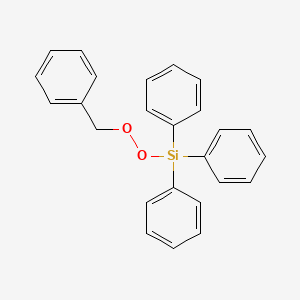
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
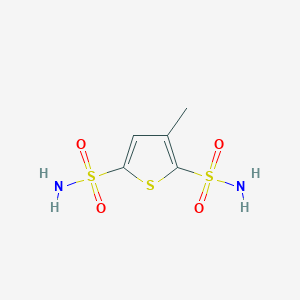
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
silane](/img/structure/B14332681.png)
